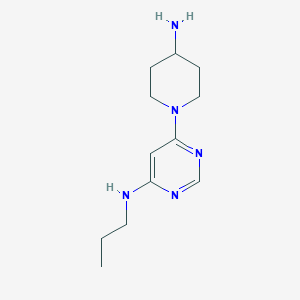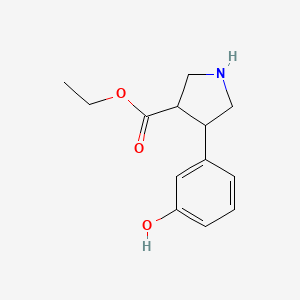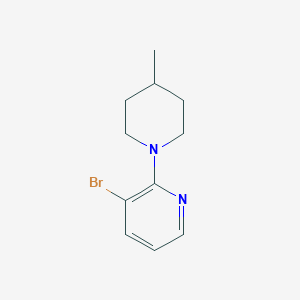
3-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Descripción general
Descripción
“3-Bromo-2-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the CAS Number: 1381941-94-1 . It has a molecular weight of 270.17 . The IUPAC name for this compound is 3-bromo-2-(4-methyl-1-piperidinyl)-4-pyridinamine .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(4-methylpiperidin-1-yl)pyridine” is 1S/C11H16BrN3/c1-8-3-6-15(7-4-8)11-10(12)9(13)2-5-14-11/h2,5,8H,3-4,6-7H2,1H3,(H2,13,14) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Molecular Studies
A study by (Ahmad et al., 2017) describes the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. Density Functional Theory (DFT) studies revealed potential candidates for chiral dopants in liquid crystals.
Photoinduced Tautomerization
Research by (Vetokhina et al., 2012) showed that compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular proton transfer, offering insight into molecular behavior under different conditions.
Antibacterial Activity
A study by (Bogdanowicz et al., 2013) investigated the antibacterial activity of cyanopyridine derivatives synthesized from compounds like 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, indicating their potential in combating bacterial infections.
Synthesis Techniques
Research by (Mishriky & Moustafa, 2013) focused on the synthesis of specific pyridine derivatives, providing insights into novel synthesis methods in organic chemistry.
Ligand Color Tuning in Iridium Complexes
A study by (Stagni et al., 2008) explored the impact of ligands like 5-bromo-2-(1H-tetrazol-5-yl)pyridine on the color tuning of iridium complexes, significant for applications in photophysics and materials science.
Time-Resolved Fluorescence Immunoassay
In (Li-hua, 2009)'s research, a new chelate intermediate for time-resolved fluorescence immunoassay was synthesized, demonstrating applications in biochemical assays.
Coordination Chemistry and Biological Sensing
(Halcrow, 2005) reviewed the synthesis and complex chemistry of pyridine derivatives, highlighting their applications in luminescent lanthanide compounds for biological sensing.
Synthesis of Alkyl Pyridin- and Pyrimidin-yl Acetate
The work of (Morgentin et al., 2009) focused on an efficient synthesis method for pyridine and pyrimidine derivatives, crucial for pharmaceutical applications.
Solvent Design for Environmental Purification
(Bokhove et al., 2012) studied solvent design for the removal of pyridines from wastewater, addressing environmental concerns related to these compounds.
Propiedades
IUPAC Name |
3-bromo-2-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYPZKYKHOVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(4-methylpiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)

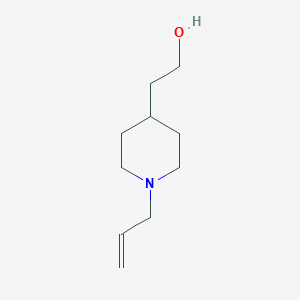
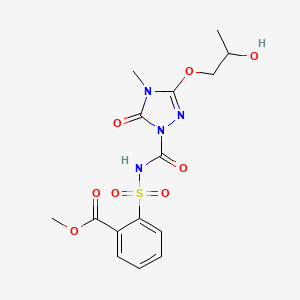

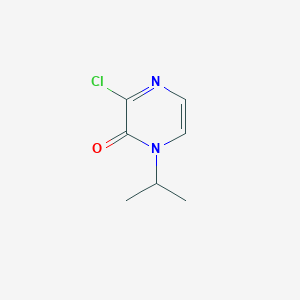


![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)

